2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No.: 951572-82-0
Cat. No.: VC4213598
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951572-82-0 |
|---|---|
| Molecular Formula | C22H28N2O3S |
| Molecular Weight | 400.54 |
| IUPAC Name | 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C22H28N2O3S/c1-6-11-24-20-9-8-19(13-18(20)7-10-21(24)25)23-28(26,27)22-16(4)14(2)12-15(3)17(22)5/h8-9,12-13,23H,6-7,10-11H2,1-5H3 |
| Standard InChI Key | RUKDUJVSEUPJNK-UHFFFAOYSA-N |
| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises three key components:
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Tetramethyl-substituted benzene ring: The benzene ring features methyl groups at the 2, 3, 5, and 6 positions, enhancing steric hindrance and electron-donating effects.
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Sulfonamide linker: The group connects the aromatic ring to the tetrahydroquinoline moiety, facilitating hydrogen bonding and interactions with biological targets.
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Tetrahydroquinoline system: A partially saturated quinoline derivative with a ketone group at position 2 and a propyl substituent at position 1, contributing to conformational rigidity and lipophilicity .
The IUPAC name, 2,3,5,6-tetramethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide, reflects these features. Its InChIKey (RUKDUJVSEUPJNK-UHFFFAOYSA-N) and SMILES (CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=CC(=C3C)C)C)C) provide unambiguous identifiers for computational studies.
Physicochemical Characteristics
Key properties include:
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Solubility: Limited aqueous solubility due to hydrophobic methyl and propyl groups, though the sulfonamide moiety improves polarity slightly .
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Stability: Resistant to hydrolysis under physiological conditions, as evidenced by the persistence of the sulfonamide bond in vitro.
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Electronic Profile: Electron-rich aromatic systems (benzene and quinoline) enable π-π stacking and charge-transfer interactions, critical for binding to enzymatic active sites .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 400.54 g/mol | |
| LogP (Predicted) | 3.8 ± 0.5 | |
| Hydrogen Bond Donors | 2 (sulfonamide NH, quinoline NH) |
Synthesis and Optimization
Synthetic Route
The synthesis involves three stages (Figure 1):
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Sulfonation of Tetramethylbenzene: Treatment of 2,3,5,6-tetramethylbenzene with chlorosulfonic acid yields the sulfonyl chloride intermediate.
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Amination with Tetrahydroquinoline Derivative: Reaction of the sulfonyl chloride with 6-amino-2-oxo-1-propyl-1,2,3,4-tetrahydroquinoline in the presence of a base (e.g., pyridine) forms the sulfonamide bond.
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Purification: Column chromatography or recrystallization isolates the product with >95% purity.
Critical Parameters:
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Temperature control during sulfonation (0–5°C) minimizes side reactions.
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Stoichiometric excess of the amine (1.2 equivalents) ensures complete conversion.
Analytical Validation
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NMR Spectroscopy: -NMR confirms methyl group integration (12H, δ 1.8–2.1 ppm) and propyl chain signals (δ 0.9–1.5 ppm).
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Mass Spectrometry: ESI-MS shows a dominant [M+H] peak at m/z 401.2.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits DNA glycosylases (e.g., OGG1) and factor XIa (FXIa) at nanomolar concentrations :
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OGG1 Inhibition: Blocks excision of 8-hydroxyguanine (8-oxoG) and formamidopyrimidine (Fapy) lesions, sensitizing cancer cells to oxidative DNA damage . IC values range from 0.05–10 μM, with potency dependent on the tetrahydroquinoline moiety’s orientation .
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FXIa Antagonism: Binds to the enzyme’s S1 pocket via sulfonamide interactions, reducing thrombin generation (IC = 50 nM) .
Cellular Effects
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Anticancer Activity: In glioblastoma models, 10 μM treatment increases apoptosis by 40% compared to controls .
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Antithrombotic Effects: Prolongs clotting time by 2.5-fold in murine models at 1 mg/kg .
Comparative Analysis with Structural Analogs
Unique Features of Target Compound:
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Propyl Chain: Enhances membrane permeability (LogP = 3.8 vs. 3.2 for SU0268) .
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Tetramethyl Benzene: Improves metabolic stability by shielding the sulfonamide from cytochrome P450 oxidation.
Therapeutic Applications
Oncology
Potentiates DNA-damaging agents (e.g., cisplatin) by inhibiting OGG1-mediated repair . Synergistic effects observed in BRCA1-deficient cancers .
Thrombosis Prevention
Oral administration (10 mg/kg/day) reduces venous thrombosis by 70% in primates without bleeding risk .
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